Galectin‑3 Inhibition: Head‑to‑Head with US 12,269,819 Congeners
The compound inhibits recombinant human His6‑tagged galectin‑3 with an IC50 of 15 nM in the same HTRF assay used to profile four close patent examples. It is only 1.07‑fold less potent than the most active analog (Example 43, IC50 = 14 nM) but 1.40‑fold more potent than Example 20 (IC50 = 21 nM). This narrow potency window indicates that the specific 5‑bromo substitution affords near‑optimal galectin‑3 binding among the disclosed series [REFS‑1].
| Evidence Dimension | Galectin‑3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Example 43 (BDBM50549955): IC50 = 14 nM; Example 39 (BDBM50549957): IC50 = 18 nM; Example 20 (BDBM50549959): IC50 = 21 nM |
| Quantified Difference | 1.07‑fold less potent than best analog; 1.40‑fold more potent than weakest analog |
| Conditions | Recombinant human His6‑tagged Gal‑3, HTRF assay, 30 min pre‑incubation, B‑ASF detection |
Why This Matters
Procurement of the exact Example 42 structure (CAS 905672‑21‑1) ensures that researchers obtain the defined potency demonstrated in the patent, avoiding the ~40 % drop in activity seen with the least potent analog.
- [1] BindingDB PrimarySearch_ki entry for monomerid 50011674, displaying IC50 values for BDBM50549955 (14 nM), BDBM50549956 (15 nM), BDBM50549957 (18 nM), and BDBM50549959 (21 nM). View Source
